Cas no 1858256-78-6 (Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate)

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate structure
1858256-78-6 structure
商品名:Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS番号:1858256-78-6
MF:C9H8N6O3
メガワット:248.198220252991
MDL:MFCD29034964
CID:4709279

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
    • pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-(azidomethyl)-7-hydroxy-, methyl ester
    • MDL: MFCD29034964
    • インチ: 1S/C9H8N6O3/c1-18-9(17)6-4-12-15-7(16)2-5(3-11-14-10)13-8(6)15/h2,4,12H,3H2,1H3
    • InChIKey: YNLOKIZVKZCOLS-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CNN2C(C=C(CN=[N+]=[N-])N=C21)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 555
  • トポロジー分子極性表面積: 85.4

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB418122-500 mg
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
1858256-78-6
500 mg
€406.00 2023-07-19
abcr
AB418122-500mg
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate; .
1858256-78-6
500mg
€397.00 2025-02-18
A2B Chem LLC
AI41818-500mg
Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
1858256-78-6 >95%
500mg
$578.00 2024-04-20

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate 関連文献

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylateに関する追加情報

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1858256-78-6): An Overview

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1858256-78-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

The molecular structure of Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by a pyrazolopyrimidine core with a methyl ester group at the C-3 position, a hydroxyl group at the C-7 position, and an azidomethyl substituent at the C-5 position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate in the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the azidomethyl group plays a crucial role in modulating the inflammatory response, suggesting that this moiety could be further optimized to enhance therapeutic efficacy.

In addition to its anti-inflammatory properties, Methyl 5-(azidomethyl)-7-hydroxypyrimidine-3-carboxylate has shown promise as an antiviral agent. A research team from the University of California, San Francisco, reported in a 2021 study that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves blocking viral entry into host cells and interfering with viral RNA synthesis. These findings suggest that Methyl 5-(azidomethyl)-7-hydroxypyrimidine-3-carboxylate could be developed as a broad-spectrum antiviral agent.

The anticancer potential of Methyl 5-(azidomethyl)-7-hydroxypyrimidine-3-carboxylate has also been explored in preclinical studies. A study published in Cancer Research in 2020 showed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The researchers found that the hydroxyl group at the C-7 position is essential for its anticancer activity, as it enhances cellular uptake and intracellular retention of the compound. These findings indicate that Methyl 5-(azidomethyl)-7-hydroxypyrimidine-3-carboxylate could be a valuable lead compound for developing new cancer therapeutics.

The synthesis of Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has been optimized using modern synthetic methods to improve yield and purity. A recent paper in Organic Letters described a streamlined synthetic route that involves a one-pot multicomponent reaction followed by selective functional group modifications. This approach not only simplifies the synthesis but also allows for easy scalability for large-scale production.

In conclusion, Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1858256-78-6) is a promising compound with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Ongoing research continues to explore its potential therapeutic applications and optimize its structure for improved efficacy and safety. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel pharmaceuticals for various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1858256-78-6)Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
A1178054
清らかである:99%
はかる:500mg
価格 ($):235.0